N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea: is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2,5-dimethoxyaniline and 2-ethoxyphenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Optimization: Scaling up the reaction while maintaining optimal conditions for yield and purity.
Purification and Quality Control: Implementing efficient purification techniques and rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea can be compared with other urea derivatives, such as:
N-(4-chlorophenyl)-N’-(2-ethoxyphenyl)urea: Lacks the methoxy groups, leading to different chemical properties and reactivity.
N-(4-methoxyphenyl)-N’-(2-ethoxyphenyl)urea: Lacks the chloro group, resulting in different biological activities.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(phenyl)urea: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
Conclusion
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-ethoxyphenyl)urea is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable tool in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-4-24-14-8-6-5-7-12(14)19-17(21)20-13-10-15(22-2)11(18)9-16(13)23-3/h5-10H,4H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUKWCXGIZUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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